- Processes and intermediates for preparing a medicament, World Intellectual Property Organization, , ,
Cas no 936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)
![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate structure](https://ar.kuujia.com/scimg/cas/936563-86-9x500.png)
936563-86-9 structure
اسم المنتج:tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate (ACI)
- CS-M2600
- tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- (R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- DA-40370
- NTSAEGNFPKKRLX-UHFFFAOYSA-N
- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
- 3-[4-Amino-3-(4-phenoxy-phenyl)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL1628863
- BCP23953
- SY116147
- AKOS032948035
- 936563-86-9
- MFCD28167899
- G87611
- C12757
- CS-14790
- IBRUTINIB IMPURITY 86
- tert-butyl3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
- DB-125868
-
- نواة داخلي: 1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)
- مفتاح Inchi: NTSAEGNFPKKRLX-UHFFFAOYSA-N
- ابتسامات: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 486.23793884g/mol
- النظائر كتلة واحدة: 486.23793884g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 9
- عدد الذرات الثقيلة: 36
- تدوير ملزمة العد: 7
- تعقيدات: 734
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 4.4
- طوبولوجي سطح القطب: 108Ų
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62470-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 100mg |
¥26002.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060364-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 97% | 100mg |
¥16224.00 | 2024-04-24 | |
Chemenu | CM331309-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 95%+ | 100mg |
$2912 | 2021-06-16 | |
Chemenu | CM331309-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 95%+ | 100mg |
$1920 | 2024-07-19 |
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Ammonia Catalysts: Copper bromide (CuBr) Solvents: Dimethylacetamide
المراجع
- Processes and intermediates for preparing a BTK inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triphenylphosphine Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ; 12 h, rt
المراجع
- Preparation of heterocyclic compounds as the double-site irreversible Bruton's tyrosine kinase inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
المراجع
- Preparation of pyrazolo[3,4-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 120 °C; 21 h, 120 °C
المراجع
- Preparation of benzenesulfonamide derivatives and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
المراجع
- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ; 10 - 30 min, 10 - 15 °C
1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C
1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C
المراجع
- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
المراجع
- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
المراجع
- Preparation of pyrazolopyrimidine derivatives useful in treating dry eye, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
المراجع
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
المراجع
- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
المراجع
- Discovery of selective irreversible inhibitors for bruton's tyrosine kinaseChemMedChem, 2007, 2(1), 58-61,
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Raw materials
- 1-Boc-3-hydroxypiperidine
- methanimidamide
- 1-Piperidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester
- Ibrutinib deacryloylpiperidine
- 4-Phenoxyphenylboronic acid
- tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate
- 1,1-Dimethylethyl 3-[4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate
- tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)-piperidine-1-carboxylate
- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preparation Products
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate الوثائق ذات الصلة
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) منتجات ذات صلة
- 2228966-86-5(O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine)
- 2138056-94-5(1-[2-(4-Nitrobenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-1-yl]methanamine)
- 869936-81-2(Benzamide, 2-amino-6-(trifluoromethyl)- (9CI, ACI))
- 1351610-45-1(2-(4-acetylphenoxy)-1-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one)
- 172967-05-4(SLNALVLQGYOZRD-UHFFFAOYSA-N)
- 1896379-40-0(Piperidin-4-ylmethanesulfonic acid)
- 155378-75-9(2-Propenoic acid,3-(4-mercaptophenyl)-, (2E)-)
- 76471-78-8(Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-)
- 1805243-69-9(6-Bromo-4-(difluoromethyl)-3-iodopyridine-2-acetonitrile)
- 2137693-49-1(1-Azetidinepropanamine, N-cyclopropyl-β,β-difluoro-3-methyl-)
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